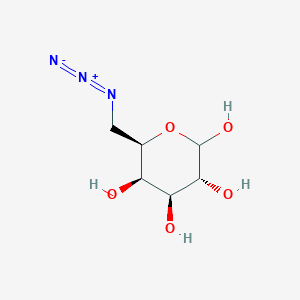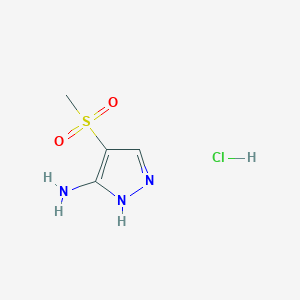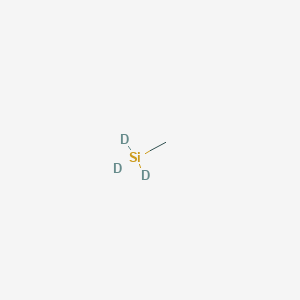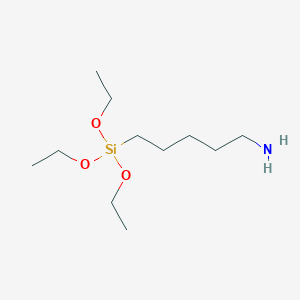
3-Fluorobenzidine
説明
3-Fluorobenzidine is an organic compound . It is used in various scientific applications . The molecular formula of 3-Fluorobenzidine is C12H11FN2 and its molecular weight is 202.23 g/mol.
Synthesis Analysis
The synthesis of 3-Fluorobenzidine involves various chemical reactions . For instance, the amidation reaction is used in the synthesis of 3-bromo-N-(3-fluorophenyl)benzenesulfonamide . Additionally, fluoroalkylation reactions, which involve the transfer of a fluoroalkyl group to a substrate, are used in the synthesis of organofluorine compounds .
Molecular Structure Analysis
The molecular structure of 3-Fluorobenzidine is analyzed using various techniques such as X-ray diffraction and Density Functional Theory (DFT) . The DFT optimized molecular structure is found to be consistent with the single crystal structure determined by single crystal XRD .
Chemical Reactions Analysis
Fluorine substitution can dramatically influence the chemical outcome of fluoroalkylation reactions . For example, fluorine substitution can bring about new reactivities and transformations that cannot be realized in alkylation with non-fluorinated reagents .
科学的研究の応用
Synthesis and Mutagenicity Studies
3-Fluorobenzidine (FBz) has been synthesized and studied for its mutagenic effects. Research conducted by Savard and Josephy (1987) examined the mutagenicity of FBz and other halogenated benzidines in Salmonella typhimurium. They found that FBz showed mutagenic properties, especially in the presence of hamster liver S9, suggesting its potential role in mutagenesis research (Savard & Josephy, 1987).
Anti-HIV Potency
Kong et al. (1992) conducted research on 3'-Fluoro-3'-deoxythymidine (FLT), related to 3-Fluorobenzidine, evaluating its anti-HIV potency. They found that FLT demonstrated anti-human immunodeficiency virus type 1 (HIV-1) potency slightly better than or equal to that of 3'-azido-3'-deoxythymidine (AZT) in certain cell lines. This study indicates the potential application of FLT and its related compounds in antiviral research (Kong et al., 1992).
5-Fluorouracil Metabolism
Stevens et al. (1984) utilized nuclear magnetic resonance (NMR) to monitor the metabolism of 5-fluorouracil in living animals. Their research demonstrated the potential of using fluorine-containing compounds in tracking drug metabolism, with implications for pharmacokinetics and drug development (Stevens et al., 1984).
Antiproliferative Activity in Cancer Research
Kumar, Mohana, and Mallesha (2013) synthesized new fluorinated Schiff bases derived from 1,2,4-triazoles, which showed promising antiproliferative effects against various human cancer cell lines. This indicates the potential use of fluorinated compounds, like 3-Fluorobenzidine, in developing anticancer agents (Kumar, Mohana, & Mallesha, 2013).
PET Imaging in Oncology
Research on 3′-Deoxy-3′-fluorothymidine (FLT), closely related to 3-Fluorobenzidine, has been instrumental in oncology, particularly in PET imaging to identify proliferating tumor cells. Paproski et al. (2008) studied FLT transport by human nucleoside transporters and its role in cancer cell lines, highlighting its significance in diagnostic imaging and tumor growth monitoring (Paproski et al., 2008).
Safety and Hazards
特性
IUPAC Name |
4-(4-aminophenyl)-2-fluoroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2/c13-11-7-9(3-6-12(11)15)8-1-4-10(14)5-2-8/h1-7H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJLEUXHPQVGHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)N)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50148582 | |
| Record name | (1,1'-Biphenyl)-4,4'-diamine, 3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50148582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluorobenzidine | |
CAS RN |
108543-17-5 | |
| Record name | (1,1'-Biphenyl)-4,4'-diamine, 3-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108543175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,1'-Biphenyl)-4,4'-diamine, 3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50148582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4,10-Dimethyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B3045414.png)

![Benzamide, 4-amino-N-[3-(diethylamino)propyl]-](/img/structure/B3045418.png)


![1-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B3045425.png)


